4-hydroxy-4-methylcyclohexane-1-carboxylic acid
Overview
Description
4-hydroxy-4-methylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a cyclohexane derivative with a hydroxyl group and a carboxylic acid group attached to the same carbon atom, making it a versatile compound in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-hydroxy-4-methylcyclohexane-1-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 4-methylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
In industrial settings, the compound can be produced through catalytic hydrogenation of 4-methylcyclohexanone followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 4-Methylcyclohexanone or 4-methylcyclohexanal.
Reduction: 4-Hydroxy-4-methylcyclohexanol.
Substitution: 4-Halo-4-methylcyclohexanecarboxylic acid derivatives.
Scientific Research Applications
4-hydroxy-4-methylcyclohexane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. The compound can act as an inhibitor or activator of enzymes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycyclohexanecarboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.
4-Methylcyclohexanecarboxylic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
Cyclohexanecarboxylic acid: Lacks both the hydroxyl and methyl groups, making it less versatile in chemical reactions.
Uniqueness
4-hydroxy-4-methylcyclohexane-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the same carbon atom, providing a combination of reactivity and functionality that is valuable in various chemical and biological applications.
Properties
IUPAC Name |
4-hydroxy-4-methylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(11)4-2-6(3-5-8)7(9)10/h6,11H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCRINBXSYWWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228557 | |
Record name | trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937-28-0 | |
Record name | trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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